1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine
Overview
Description
1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine, also known by its chemical formula C₁₀H₉ClN₂ , is a synthetic organic compound. It belongs to the class of pyrazole derivatives and contains a chlorophenyl group attached to a pyrazole ring. The compound’s molecular weight is approximately 192.64 g/mol .
Synthesis Analysis
The synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine involves specific chemical reactions. While I don’t have access to specific papers, the general synthetic route may include steps such as condensation, cyclization, and functional group modifications. Researchers typically employ various reagents and catalysts to achieve the desired product.
Molecular Structure Analysis
The molecular structure of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine consists of a pyrazole ring with a chlorine-substituted phenyl group at position 1 and a methyl group at position 5. The arrangement of atoms and bond angles determines its stability and reactivity.
Chemical Reactions Analysis
1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine can participate in various chemical reactions. These may include substitution reactions, oxidation, reduction, and cyclization. Researchers investigate its behavior under different conditions to understand its reactivity and potential applications.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : Typically a solid (crystalline or powder form).
- Color : Varies based on crystallinity.
- Melting Point : Investigate the melting behavior.
- Solubility : Assess its solubility in different solvents.
- Chemical Properties :
- Acidity/Basicity : Determine if it behaves as an acid or base.
- Stability : Investigate its stability under various conditions.
- Reactivity : Study its reactions with other compounds.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Compounds synthesized from 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine, including pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, have demonstrated potential as antimicrobial and anticancer agents. For instance, certain derivatives exhibit higher anticancer activity compared to the reference drug doxorubicin, alongside significant antimicrobial efficacy (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives, involving 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine, has shown a variety of excellent biological activities in medicinal applications. The process includes condensation reactions leading to new compounds with significant yields, further characterized by IR and 1HNMR (Xu Li-feng, 2011).
Anticancer Activity Against A549 Lung Cancer Cells
Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives synthesized from 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine have shown to inhibit the growth of A549 lung cancer cells in dosage- and time-dependent manners. The structure-activity relationship studies revealed compounds with a 4-chlorophenyl group on the pyrazole moiety significantly increase inhibitory effects, suggesting potential therapeutic applications (Zhang et al., 2008).
Reactions Leading to Pyrazolo[3,4-c]isothiazoles
The reaction of 1H-pyrazol-5-amines with Appel salt has been investigated, revealing pathways to N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and pyrazolo[3,4-c]isothiazoles. These findings open avenues for the synthesis of compounds with novel structural motifs, potentially useful in the development of new pharmaceuticals (Koyioni et al., 2014).
Antimicrobial Activity of Pyrazoline Derivatives
1-Acetyl-3-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]phenyl}-5-aryl-pyrazolines and similar compounds have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. Some of these compounds showed moderate activity, highlighting their potential as antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015).
Safety And Hazards
1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine may pose safety risks:
- Toxicity : Assess its toxicity to humans and the environment.
- Handling Precautions : Researchers should follow safety protocols during synthesis and handling.
- Environmental Impact : Investigate its persistence and potential harm to ecosystems.
Future Directions
Researchers should explore the following:
- Biological Activity : Investigate its potential as a drug candidate.
- Structure-Activity Relationship (SAR) : Modify the compound to enhance desired properties.
- Industrial Applications : Assess its use in materials science or other fields.
properties
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-10(12)13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMIJABWYVYHOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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